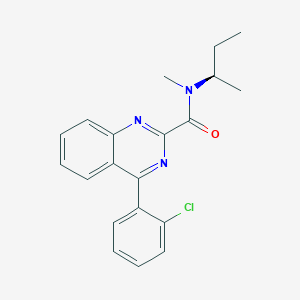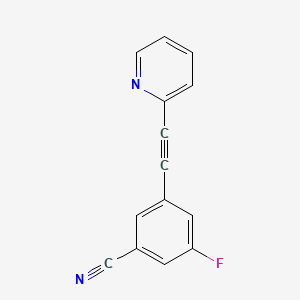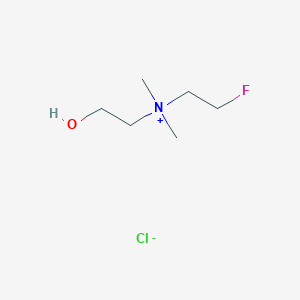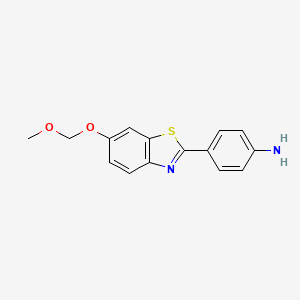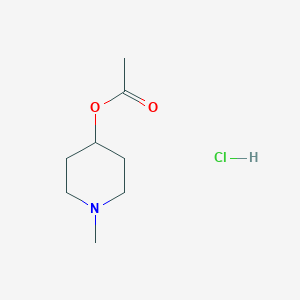
Geraniol - d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Geraniol - d2 is a deuterated form of geraniol, a naturally occurring acyclic monoterpene alcohol. Geraniol is found in the essential oils of various aromatic plants such as lemongrass, rose, and lavender. It is known for its pleasant rose-like aroma and is widely used in the fragrance and flavor industries. This compound is often used in scientific research due to its unique properties, including its stability and ability to be tracked in metabolic studies.
准备方法
Synthetic Routes and Reaction Conditions
Geraniol - d2 can be synthesized through the deuteration of geraniol. One common method involves the catalytic hydrogenation of geraniol in the presence of deuterium gas. The reaction typically takes place under mild conditions, with a palladium or platinum catalyst facilitating the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is often enhanced through distillation and chromatographic techniques.
化学反应分析
Types of Reactions
Geraniol - d2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form geranial - d2 and geranic acid - d2.
Reduction: Reduction of this compound can yield citronellol - d2.
Substitution: Halogenation reactions can replace the hydroxyl group with halogen atoms, forming compounds like geranyl chloride - d2.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Geranial - d2, geranic acid - d2.
Reduction: Citronellol - d2.
Substitution: Geranyl chloride - d2.
科学研究应用
Geraniol - d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and transformations of geraniol in biological systems.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential anticancer effects, particularly in sensitizing tumor cells to chemotherapy.
Industry: Utilized in the development of fragrances and flavors due to its stability and distinct aroma.
作用机制
Geraniol - d2 exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: Induces apoptosis in cancer cells by upregulating proapoptotic proteins and downregulating antiapoptotic proteins.
相似化合物的比较
Similar Compounds
Geraniol: The non-deuterated form, widely used in the same applications but lacks the stability and tracking capabilities of geraniol - d2.
Citronellol: Another monoterpene alcohol with similar properties but a different aroma profile.
Linalool: A monoterpene alcohol with a floral scent, used in fragrances and flavors.
Uniqueness
This compound is unique due to its deuterium atoms, which provide enhanced stability and allow for precise tracking in metabolic studies. This makes it particularly valuable in research applications where understanding the fate of the compound is crucial.
属性
CAS 编号 |
32637-86-8 |
|---|---|
分子式 |
C10H16D2O |
分子量 |
156.27 |
纯度 |
95% min. |
同义词 |
Geraniol - d2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]phenol](/img/structure/B1147642.png)
